![molecular formula C27H25N3 B6063042 1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6063042.png)
1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole
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Overview
Description
“1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Chemical Reactions Analysis
Imidazole is known for its broad range of chemical and biological properties . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including 1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole, exhibit significant antimicrobial properties. Researchers have synthesized various derivatives and evaluated their efficacy against bacteria and fungi. For instance, Zala et al. synthesized 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone and tested it against Staphylococcus aureus and Escherichia coli . These findings highlight the potential of this compound as an antimicrobial agent.
Anti-inflammatory Effects
The same 2,4,5-triphenyl-1H-imidazole-1-yl derivatives have been investigated for their anti-inflammatory activity. Phenylbutazone, a reference drug, was used for comparison. These studies suggest that the compound may have therapeutic applications in managing inflammatory conditions .
Anticancer Potential
Imidazole-containing compounds often play a pivotal role in the synthesis of biologically active molecules, including anticancer drugs. While specific studies on 1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole are limited, its structural features make it an interesting candidate for further investigation in cancer research .
Drug Development
Imidazole serves as a core structure in several commercially available drugs. Examples include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). The versatility of imidazole-based compounds makes them valuable building blocks for drug development .
Future Directions
properties
IUPAC Name |
1-butyl-2,5,6-triphenylimidazo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3/c1-2-3-19-29-24(21-13-7-4-8-14-21)20-30-26(23-17-11-6-12-18-23)25(28-27(29)30)22-15-9-5-10-16-22/h4-18,20H,2-3,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIHKFFQEHNBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole |
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